4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
CAS No.: 451467-02-0
Cat. No.: VC4984573
Molecular Formula: C23H20N4O4S2
Molecular Weight: 480.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 451467-02-0 |
|---|---|
| Molecular Formula | C23H20N4O4S2 |
| Molecular Weight | 480.56 |
| IUPAC Name | 4-(4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
| Standard InChI | InChI=1S/C23H26N4O4S2/c24-33(30,31)18-11-5-15(6-12-18)13-14-25-21(28)16-7-9-17(10-8-16)27-22(29)19-3-1-2-4-20(19)26-23(27)32/h5-12,19-20H,1-4,13-14H2,(H,25,28)(H,26,32)(H2,24,30,31) |
| Standard InChI Key | IZHORACWSZDXRJ-UHFFFAOYSA-N |
| SMILES | C1CCC2C(C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Introduction
Key Features:
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Molecular Formula: C21H20N4O4S2
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Functional Groups:
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Sulfanylidene (C=S)
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Amide (-CONH)
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Sulfonamide (-SO2NH2)
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Keto (C=O)
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These functional groups contribute to the molecule's reactivity and biological activity.
Synthesis
The synthesis of this compound likely involves multi-step reactions combining quinazoline derivatives with benzamide moieties. General steps for such syntheses include:
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Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and thiourea.
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Functionalization: Introduction of the sulfanylidene and keto groups through selective oxidation or substitution reactions.
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Attachment of Benzamide Group: This step involves coupling reactions between the quinazoline derivative and benzoyl chloride derivatives.
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Introduction of Sulfonamide Side Chain: Sulfonation reactions on the phenyl ring complete the structure.
Biological Activity
The compound's structure suggests potential pharmacological properties due to the presence of bioactive groups like sulfonamide and quinazoline derivatives. These groups are known for their roles in various biological activities, including:
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Antimicrobial Activity: Sulfonamides are well-known antibacterial agents that inhibit folate biosynthesis in microorganisms.
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Anticancer Potential: Quinazoline derivatives have been extensively studied for their ability to inhibit tyrosine kinases, which are critical in cancer cell proliferation.
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Enzyme Inhibition: The amide and sulfonamide groups may interact with enzymes, acting as inhibitors or modulators.
Medicinal Chemistry:
The compound could serve as a lead molecule for drug development targeting:
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Bacterial infections
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Cancer
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Inflammatory diseases
Molecular Modeling:
Docking studies could reveal its binding affinity to specific protein targets, such as enzymes or receptors involved in disease pathways.
Analytical Data
To confirm the structure and purity of this compound, analytical techniques like the following would be employed:
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NMR Spectroscopy (1H and 13C): To identify proton and carbon environments.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To detect functional groups like sulfonamide, amide, and keto groups.
Comparative Analysis with Related Compounds
| Feature | Compound A (This Molecule) | Related Quinazoline Derivatives |
|---|---|---|
| Functional Groups | Sulfonamide, Amide | Amine, Hydroxyl |
| Biological Activity | Antimicrobial, Anticancer? | Anticancer, Anti-inflammatory |
| Synthetic Complexity | High | Moderate |
| Solubility | Likely moderate (polar) | Variable |
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